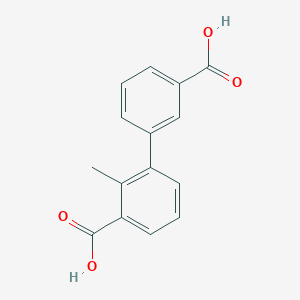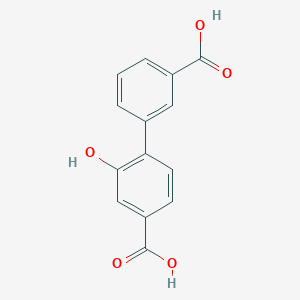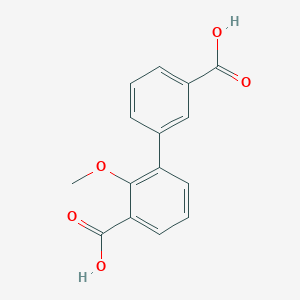
3-(3-Carboxyphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Carboxyphenyl)-2-methylbenzoic acid, or 3-CPMB, is an important intermediate compound in the synthesis of many pharmaceuticals, food additives, and other chemicals. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150 °C. 3-CPMB is used in a variety of laboratory experiments, as it is known to be an effective and versatile reagent.
科学的研究の応用
3-CPMB has a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, and it is also used as a catalyst in a variety of reactions. Additionally, it is used as an inhibitor in enzyme-catalyzed reactions, and it is also used as a ligand in the coordination of transition metals. Furthermore, 3-CPMB is used as a substrate for the preparation of polymeric materials.
作用機序
The mechanism of action of 3-CPMB is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-CPMB molecule and the substrate molecule. This covalent bond is then broken down to form a new molecule. The new molecule is then further transformed into the desired product.
Biochemical and Physiological Effects
3-CPMB has been shown to have an inhibitory effect on certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-CPMB has been shown to have anti-inflammatory and antioxidant properties. Furthermore, 3-CPMB has been shown to reduce the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
3-CPMB has several advantages for lab experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable under most conditions, and it is non-toxic. Furthermore, it is soluble in a variety of solvents, and it is relatively easy to handle. However, 3-CPMB has some limitations for lab experiments. It has a low solubility in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in the presence of strong acids or bases.
将来の方向性
The future directions for 3-CPMB research are numerous. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of organic compounds and its potential as a catalyst in a variety of reactions. Furthermore, further research could be conducted to explore its potential as an inhibitor in enzyme-catalyzed reactions and its potential as a ligand in the coordination of transition metals. Finally, further research could be conducted to explore its potential as a substrate for the preparation of polymeric materials.
合成法
3-CPMB can be synthesized by the reaction of 3-carboxybenzaldehyde and 2-methylbenzoic acid in the presence of a base. The reaction is conducted in a solvent such as ethanol or methanol at a temperature of 80-90°C. The product is isolated by crystallization and purified by recrystallization. The yield of the product is typically greater than 95%.
特性
IUPAC Name |
3-(3-carboxyphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-12(6-3-7-13(9)15(18)19)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBLHPZDJWWNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689888 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-92-5 |
Source


|
| Record name | 2-Methyl[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














